Phosphinic acid, bis(p-chlorophenyl)-
Description
Historical Trajectory of Research on Bis(p-chlorophenyl)phosphinic Acid
While the detailed historical timeline for the initial synthesis of bis(p-chlorophenyl)phosphinic acid is not extensively documented in readily available literature, the broader history of organophosphorus compounds provides essential context. The study of these compounds dates back nearly two centuries, with significant milestones including the synthesis of tetraethyl pyrophosphate in 1854. mdpi.comnih.gov
The field gained substantial momentum in the 1930s and 1940s, initially spurred by the discovery of their potent biological activities. mdpi.comnih.gov The development of synthetic methods like the Michaelis–Arbuzov reaction and the Kabachnik–Fields reaction were pivotal, enabling the creation of a vast array of organophosphorus structures, including phosphinic acids. mdpi.commdpi.com Research on phosphinic acids, specifically, has led to the development of novel synthetic methodologies, such as the "triethylammonium phosphinate reaction," to create these valuable compounds. kent.ac.uk The investigation of bis(p-chlorophenyl)phosphinic acid and its derivatives is a continuation of this long-standing exploration into the synthesis and application of complex organophosphorus molecules. ontosight.ai
Fundamental Significance of Organophosphorus Compounds in Academic Inquiry
Organophosphorus compounds, which are organic molecules containing a carbon-phosphorus bond, are of immense academic and industrial interest. wikipedia.orgresearchgate.net Their significance stems from their diverse chemical properties and wide-ranging applications. taylorandfrancis.com This class of compounds includes phosphonic acids, phosphinic acids, and their esters, which are integral to numerous scientific disciplines. wikipedia.org
In medicinal chemistry, the phosphinic acid group is particularly noteworthy because it can act as a stable mimic of natural amino acids or phosphate (B84403) esters, which are often chemically labile. ontosight.ainih.gov This property makes them valuable scaffolds in the design of enzyme inhibitors and receptor ligands. ontosight.ai Furthermore, organophosphorus compounds are foundational in materials science, used as flame retardants, plasticizers, and additives for lubricants. taylorandfrancis.comresearchgate.net Their ability to coordinate with metals has also led to their use in creating polymer-supported resins for selective metal ion separation. mdpi.com The versatility and reactivity of the phosphorus-carbon bond ensure that organophosphorus chemistry remains a vibrant and expanding area of academic research. taylorandfrancis.com
Research Impetus and Key Objectives for Investigating Phosphinic Acid, bis(p-chlorophenyl)-
The primary motivation for investigating bis(p-chlorophenyl)phosphinic acid lies in its potential applications derived from its specific molecular architecture. ontosight.ai The presence of the two lipophilic 4-chlorophenyl groups combined with the acidic phosphinic acid moiety creates a molecule with distinct properties for interaction with biological systems and for use as a synthetic building block. ontosight.ai
Key research objectives for this compound include:
Exploration in Medicinal Chemistry: A significant focus is on its use as a precursor or core structure for developing new therapeutic agents. ontosight.ai The phosphinic acid group's ability to mimic transition states of enzymatic reactions makes it a target for designing potent enzyme inhibitors. ontosight.ai Research has explored derivatives of similar structures for anti-inflammatory, antibacterial, or antiviral properties. ontosight.ai
Development of Novel Materials: Like other organophosphorus compounds, bis(p-chlorophenyl)phosphinic acid and its derivatives are of interest in materials science. Research into related phosphonic and phosphinic acid-based polymers has demonstrated their utility in creating resins for specific applications, such as the selective separation of precious metals. mdpi.com
Synthetic Chemistry Applications: The compound serves as a valuable intermediate in organic synthesis. ontosight.ai Its reactivity can be exploited to create more complex phosphorus-containing molecules, contributing to the broader library of organophosphorus compounds available for various research purposes. ontosight.ai
Chemical and Physical Properties
The properties of bis(p-chlorophenyl)phosphinic acid are defined by its molecular structure. The acidic nature is due to the hydroxyl group on the phosphorus atom, while the two chloro-substituted phenyl rings increase its lipophilicity. ontosight.ai
Table 1: Physicochemical Properties of Phosphinic acid, bis(p-chlorophenyl)-
| Property | Value |
|---|---|
| Molecular Formula | C12H9Cl2O2P |
| Monoisotopic Mass | 285.9717 Da |
| CAS Number | 13119-01-2 |
| Predicted XlogP | 3.3 |
Data sourced from PubChemLite. uni.lu
Research Findings
Recent studies on compounds structurally related to bis(p-chlorophenyl)phosphinic acid highlight the therapeutic potential within this chemical class. For instance, research into various bis(α-amino alkyl)phosphinic acids demonstrated that certain derivatives possess significant anti-proliferative effects against cancer cell lines and can modulate levels of oxidative stress markers. researchgate.net Specifically, some compounds in that study were found to be effective in reducing lipid peroxidation, indicating antioxidant potential. researchgate.net While these findings are not directly on bis(p-chlorophenyl)phosphinic acid itself, they underscore the key research objective of investigating this class of molecules for potential biomedical applications. ontosight.airesearchgate.net
Structure
3D Structure
Properties
CAS No. |
13119-01-2 |
|---|---|
Molecular Formula |
C12H9Cl2O2P |
Molecular Weight |
287.07 g/mol |
IUPAC Name |
bis(4-chlorophenyl)phosphinic acid |
InChI |
InChI=1S/C12H9Cl2O2P/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,(H,15,16) |
InChI Key |
PQTLSVRQJMZPSJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1P(=O)(C2=CC=C(C=C2)Cl)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1P(=O)(C2=CC=C(C=C2)Cl)O)Cl |
Other CAS No. |
13119-01-2 |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Transformations Involving Phosphinic Acid, Bis P Chlorophenyl
Elucidation of Reaction Mechanisms in Bis(p-chlorophenyl)phosphinic Acid Synthesis
The synthesis of diarylphosphinic acids, including the bis(p-chlorophenyl) derivative, can be achieved through several established routes. While specific mechanistic studies for this exact compound are not extensively detailed in the literature, the mechanisms can be inferred from general methods for phosphinic acid synthesis. A primary method involves the use of organometallic reagents.
One of the most common approaches is the reaction of a Grignard reagent with a phosphorus source, such as phosphorus oxychloride (POCl₃) or dialkyl phosphites. The mechanism proceeds via nucleophilic substitution at the phosphorus center.
Mechanism via Grignard Reagent:
Formation of the Grignard Reagent: 4-chlorobromobenzene reacts with magnesium metal in an ether solvent to form p-chlorophenylmagnesium bromide.
First Substitution: The Grignard reagent acts as a nucleophile, attacking the electrophilic phosphorus atom in POCl₃, displacing a chloride ion. This step forms (p-chlorophenyl)phosphonic dichloride.
Second Substitution: A second equivalent of the Grignard reagent attacks the phosphorus center, displacing another chloride ion to yield bis(p-chlorophenyl)phosphinic chloride.
Hydrolysis: The resulting phosphinic chloride is then hydrolyzed with water to give the final product, Phosphinic acid, bis(p-chlorophenyl)-.
An alternative pathway involves the reaction of aryl magnesium halides with dialkyl phosphites, which yields crude dialkylphosphine oxides that can be oxidized to the phosphinic acid. kent.ac.uk Another established method is the oxidative hydrolysis of a corresponding chloro-di-substituted phosphine (B1218219). kent.ac.uk
Table 1: Common Synthetic Routes for Diarylphosphinic Acids
| Method | Reactants | Key Intermediate | Advantage |
| Grignard Reaction | Aryl Magnesium Halide + Phosphorus Oxychloride | Diarylphosphinic Chloride | High versatility and accessibility of starting materials. kent.ac.uk |
| Michaelis-Arbuzov Reaction | Diarylhalophosphine + Alkyl Halide | Phosphonium Salt | Forms a stable P-C bond. researchgate.net |
| Oxidation of Secondary Phosphine Oxides | Diarylphosphine Oxide + Oxidizing Agent (e.g., H₂O₂) | Diarylphosphine Oxide | Utilizes stable and accessible precursors. kent.ac.uk |
Reactivity Profiles of the P-H and P=O Bonds in Bis(p-chlorophenyl)phosphinic Acid
As a di-substituted phosphinic acid, Phosphinic acid, bis(p-chlorophenyl)- has the general structure R₂P(=O)OH. Consequently, it does not possess a reactive P-H bond. The primary centers of reactivity are the acidic proton of the hydroxyl group (P-OH) and the polar phosphoryl group (P=O).
Reactivity of the P-OH Group: The hydroxyl group is acidic, allowing the compound to readily form phosphinate salts upon reaction with a base. ontosight.ai This acidity is a cornerstone of its chemistry, enabling derivatization. Esterification of the P-OH group does not typically occur via direct condensation with alcohols under standard conditions. researchgate.net The phosphinic acid must first be "activated," for example, by conversion to the more reactive bis(p-chlorophenyl)phosphinic chloride. This intermediate readily reacts with alcohols or amines to form the corresponding phosphinate esters or amides. researchgate.net In some cases, microwave irradiation has been shown to facilitate the direct esterification of phosphinic acids with alcohols. researchgate.net
Reactivity of the P=O Group: The phosphoryl (P=O) bond is strong and highly polarized, with the oxygen atom being a good hydrogen bond acceptor. This bond is generally stable and resistant to chemical reduction. Its primary role in reactions is to influence the electrophilicity of the phosphorus atom and to participate in non-covalent interactions.
Table 2: Characteristic Reactions of Diarylphosphinic Acids
| Functional Group | Reaction Type | Reagents | Product | Mechanistic Feature |
| P-OH | Salt Formation | Base (e.g., NaOH) | Diarylphosphinate Salt | Acid-base neutralization. |
| P-OH | Esterification (via activation) | 1. SOCl₂ or PCl₅2. Alcohol, Base | Diarylphosphinate Ester | Nucleophilic acyl substitution at phosphorus. researchgate.net |
| P-OH | Amidation (via activation) | 1. SOCl₂ or PCl₅2. Amine | Diarylphosphinic Amide | Nucleophilic acyl substitution at phosphorus. researchgate.net |
| P=O | Coordination | Metal Ions | Metal Complex | Lewis acid-base interaction. |
Kinetic and Thermodynamic Aspects of Bis(p-chlorophenyl)phosphinic Acid Reactions
Specific experimental kinetic and thermodynamic data for reactions involving Phosphinic acid, bis(p-chlorophenyl)- are not extensively documented. However, the influence of the molecular structure on these properties can be predicted based on general chemical principles.
Thermodynamic Considerations: The phosphorus-carbon bonds in diorganophosphinic acids are known to be exceptionally stable against hydrolysis, oxidation, and thermal decomposition. researchgate.net This high stability is a defining characteristic of the molecule. The P=O bond is also thermodynamically very stable. The presence of two electron-withdrawing chlorophenyl groups is expected to increase the acidity (lower pKa) of the P-OH group compared to unsubstituted diphenylphosphinic acid due to the inductive effect of the chlorine atoms. This enhances the thermodynamic favorability of deprotonation reactions.
Kinetic Considerations: The rate of reactions involving nucleophilic attack at the phosphorus center is influenced by the electronic effects of the aryl substituents. The electron-withdrawing nature of the p-chlorophenyl groups makes the phosphorus atom more electrophilic and thus more susceptible to attack by nucleophiles. This would likely increase the rate of reactions such as the conversion to the phosphinic chloride or subsequent reactions of the chloride with alcohols and amines, compared to electron-donating or neutral-substituted analogues.
Table 3: Predicted Influence of p-Chlorophenyl Groups on Reaction Parameters
| Parameter | Effect of Substituent | Predicted Outcome for Bis(p-chlorophenyl)phosphinic Acid |
| Acidity (pKa) of P-OH | Electron-withdrawing groups increase acidity. | Lower pKa (stronger acid) compared to diphenylphosphinic acid. |
| Electrophilicity of Phosphorus | Electron-withdrawing groups increase electrophilicity. | Increased reactivity towards nucleophiles. |
| Rate of Nucleophilic Substitution | Increased electrophilicity leads to a faster rate. | Faster reaction rates for esterification/amidation via the acid chloride. |
| Thermodynamic Stability of P-C Bonds | Generally high for organophosphorus compounds. | High stability, resistant to cleavage. nih.gov |
Bis(p-chlorophenyl)phosphinic Acid as a Key Intermediate in Complex Organic Transformations
Phosphinic acid, bis(p-chlorophenyl)- serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. ontosight.ai The phosphinic acid moiety is recognized as a stable mimic of the tetrahedral transition states involved in biological processes like amide or peptide bond hydrolysis. kent.ac.uk This makes phosphinic acid derivatives potent candidates for enzyme inhibitors. ontosight.aihawaii.edu
The compound can be used as a scaffold to build these inhibitors. A typical synthetic strategy involves converting the phosphinic acid to its chloride, followed by reaction with the amine group of an amino acid, peptide, or other biologically relevant molecule. This transformation installs the stable bis(p-chlorophenyl)phosphinyl group into a larger molecular framework, creating a "pseudopeptide" that can bind to the active site of an enzyme (e.g., a protease) without being cleaved. The two p-chlorophenyl groups provide lipophilicity, which can influence the molecule's ability to interact with biological targets and cross cell membranes. ontosight.ai
Table 4: Applications as a Synthetic Intermediate
| Application Area | Transformation | Target Molecule Class | Rationale |
| Medicinal Chemistry | Amidation with amino acids/peptides | Peptidomimetics, Enzyme Inhibitors | Acts as a non-hydrolyzable transition-state analog. kent.ac.ukontosight.ai |
| Materials Science | Esterification with functional alcohols | Specialty Polymers, Ligands | Introduces phosphorus and aromatic moieties for specific properties. ontosight.ai |
| Agrochemicals | Derivatization to form esters or amides | Herbicides, Pesticides | The phosphinate structure is found in some bioactive agricultural compounds. researchgate.net |
Coordination Chemistry of Bis P Chlorophenyl Phosphinic Acid As a Ligand
Ligand Design Principles and Coordination Modes of Bis(p-chlorophenyl)phosphinic Acid
The coordination behavior of bis(p-chlorophenyl)phosphinic acid is dictated by the interplay of its structural and electronic features. The phosphorus(V) center, the two oxygen atoms, and the two p-chlorophenyl substituents all contribute to its properties as a ligand.
Bis(p-chlorophenyl)phosphinic acid, upon deprotonation to the bis(p-chlorophenyl)phosphinate anion, typically acts as a bidentate ligand. The two oxygen atoms of the phosphinate group (P(=O)O⁻) can coordinate to a metal center in a chelating fashion, forming a four-membered ring. This chelating ability can lead to the formation of stable, monomeric metal complexes.
Alternatively, the phosphinate group can act as a bridging ligand, where each oxygen atom coordinates to a different metal center. This bridging mode of coordination can give rise to the formation of multinuclear complexes or coordination polymers. The specific coordination mode adopted often depends on the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.
The substituents on the phosphorus atom play a crucial role in modulating the coordination properties of phosphinate ligands. researchgate.net In bis(p-chlorophenyl)phosphinic acid, the two p-chlorophenyl groups exert significant steric and electronic effects.
Steric Effects: The bulky p-chlorophenyl groups create considerable steric hindrance around the phosphorus center. This steric bulk can influence the geometry of the resulting metal complexes, affecting bond angles and distances. manchester.ac.uk The cone angle, a parameter used to quantify the steric bulk of phosphine (B1218219) and related ligands, would be substantial for this ligand, potentially limiting the number of ligands that can coordinate to a metal center and influencing the accessibility of the metal for further reactions. nih.gov
Electronic Effects: The electronic properties of the p-chlorophenyl substituents are also critical. The chlorine atom is an electron-withdrawing group, which influences the electron density on the phosphorus atom and, consequently, on the coordinating oxygen atoms. This electronic effect can impact the strength of the metal-ligand bond. manchester.ac.uk The electron-withdrawing nature of the chloro-substituents can be quantitatively assessed using parameters like the Tolman electronic parameter for analogous phosphine ligands, which provides insight into the ligand's donor/acceptor properties. nih.gov
Synthesis and Structural Characterization of Metal Complexes Incorporating Bis(p-chlorophenyl)phosphinic Acid
The synthesis of metal complexes with bis(p-chlorophenyl)phosphinic acid typically involves the reaction of a suitable metal salt with the phosphinic acid, often in the presence of a base to facilitate deprotonation of the ligand. The choice of solvent and reaction temperature are crucial parameters that can influence the nature of the product.
While the coordination chemistry of many phosphinic acids with transition metals is well-documented, specific, structurally characterized examples with bis(p-chlorophenyl)phosphinic acid are not extensively reported in the literature. However, based on the behavior of analogous diarylphosphinic acids, it is expected that this ligand would form stable complexes with a range of transition metals. The synthesis would likely proceed by reacting the deprotonated phosphinate with a metal halide or other precursor. researchgate.net Characterization of such complexes would typically involve techniques such as X-ray crystallography to determine the solid-state structure, and spectroscopic methods like FT-IR and NMR to probe the coordination environment of the ligand.
The coordination chemistry of bis(p-chlorophenyl)phosphinic acid with main group metals is also an area of interest. The interaction of the phosphinate ligand with s-block and p-block elements can lead to the formation of a variety of structures, from simple monomeric adducts to more complex polymeric or cage-like assemblies. The nature of the resulting adducts would be highly dependent on the size, charge, and Lewis acidity of the main group metal ion.
Theoretical Approaches to Ligand-Metal Interactions in Bis(p-chlorophenyl)phosphinic Acid Complexes
Theoretical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for understanding the nature of metal-ligand bonding. For complexes of bis(p-chlorophenyl)phosphinic acid, DFT calculations could provide valuable insights into:
Optimized Geometries: Prediction of bond lengths and angles in the coordinated complex, which can be compared with experimental data if available.
Bonding Analysis: Quantification of the contributions of electrostatic and covalent interactions to the metal-ligand bond. This can help in understanding the influence of the p-chlorophenyl substituents on the bond strength.
Electronic Structure: Analysis of the molecular orbitals to understand the charge distribution and the nature of the frontier orbitals, which are important for the reactivity of the complex.
While specific theoretical studies on bis(p-chlorophenyl)phosphinic acid complexes are not readily found, the methodologies applied to other organophosphorus-metal complexes could be directly employed to gain a deeper understanding of its coordination behavior. cardiff.ac.uk
Advanced Spectroscopic Analysis and Structural Elucidation of Phosphinic Acid, Bis P Chlorophenyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as a powerful, non-destructive tool for mapping the chemical environment of magnetically active nuclei within a molecule, providing deep insights into its electronic structure and atomic connectivity.
Multi-Nuclear NMR (¹H, ¹³C, ³¹P) for Chemical Environment Probing
Multi-nuclear NMR studies are essential for a complete structural assignment of Phosphinic acid, bis(p-chlorophenyl)-. By analyzing the spectra of ¹H, ¹³C, and ³¹P nuclei, a detailed picture of the molecular framework can be constructed.
¹H NMR Spectroscopy: In the proton NMR spectrum, the aromatic protons of the two p-chlorophenyl rings are observed as multiplets in the downfield region, indicative of their deshielded environment. A study reported the aromatic protons as a multiplet in the range of δ 7.61−7.56 ppm and another multiplet at δ 7.33−7.31 ppm. The acidic proton of the phosphinic acid group (P-OH) is also expected to appear in the spectrum, though its chemical shift can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the p-chlorophenyl rings give rise to distinct signals. Due to the phosphorus-carbon coupling, these signals often appear as doublets. Reported ¹³C NMR data shows a signal at δ 138.7 ppm (d, J = 3.6 Hz), another at δ 132.6 ppm (d, J = 11.4 Hz), and a third at δ 130.6 ppm (d, J = 143.8 Hz). These signals correspond to the different carbon environments within the chlorophenyl rings, with the large coupling constant of 143.8 Hz being characteristic of the ipso-carbon directly attached to the phosphorus atom.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ¹H | 7.61 - 7.56 | Multiplet | Aromatic Protons |
| ¹H | 7.33 - 7.31 | Multiplet | Aromatic Protons |
| ¹³C | 138.7 | Doublet, J = 3.6 | Aromatic Carbon |
| ¹³C | 132.6 | Doublet, J = 11.4 | Aromatic Carbon |
| ¹³C | 130.6 | Doublet, J = 143.8 | Aromatic Carbon (ipso-C) |
Two-Dimensional NMR Techniques for Connectivity Elucidation
To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are invaluable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would provide a wealth of structural information.
COSY: A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons on the same chlorophenyl ring, helping to resolve the overlapping multiplets.
HSQC: An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the ¹³C signals of the protonated aromatic carbons.
Detailed experimental 2D NMR data for Phosphinic acid, bis(p-chlorophenyl)- is not available in the consulted literature, but these techniques are standard for a thorough structural elucidation.
Vibrational Spectroscopy: Infrared and Raman Studies for Bond Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups and analyzing the types of chemical bonds present.
Infrared (IR) Spectroscopy: The IR spectrum of Phosphinic acid, bis(p-chlorophenyl)- would be characterized by several key absorption bands. The broad and strong absorption due to the O-H stretching of the phosphinic acid group is expected in the region of 3000-2500 cm⁻¹. The P=O stretching vibration typically gives a strong band in the 1250-1150 cm⁻¹ region. The P-O single bond stretch would appear in the 1050-950 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl rings would be observed in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration is expected in the 800-600 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also provide valuable information. The symmetric vibrations of the molecule, particularly the breathing modes of the aromatic rings, are often strong in the Raman spectrum. The P=O and P-O stretching vibrations would also be Raman active.
A comprehensive analysis combining both IR and Raman data would allow for a more complete assignment of the vibrational modes of Phosphinic acid, bis(p-chlorophenyl)-. However, specific experimental vibrational data with detailed band assignments for this compound is not readily found in the surveyed literature.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a critical technique for the precise determination of the molecular weight of a compound and for confirming its elemental composition. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or more decimal places), the molecular formula can be unequivocally established.
For Phosphinic acid, bis(p-chlorophenyl)- (C₁₂H₉Cl₂O₂P), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. This calculated exact mass would then be compared to the experimentally measured value from an HRMS analysis (e.g., using techniques like Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI coupled to a Time-of-Flight - TOF or Orbitrap mass analyzer). The close agreement between the calculated and experimental masses would provide strong evidence for the correct molecular formula. While HRMS is a standard characterization technique, specific experimental data for this compound was not found in the reviewed literature.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₉Cl₂O₂P |
| Calculated Exact Mass | [Data not available] |
| Experimentally Determined Mass | [Data not available] |
| Mass Spectrometry Technique | [Not specified] |
Single Crystal X-ray Diffraction for Solid-State Structural Determination
For Phosphinic acid, bis(p-chlorophenyl)-, a successful single-crystal X-ray diffraction study would reveal:
The geometry around the phosphorus atom, confirming its tetrahedral coordination.
The precise bond lengths of the P=O, P-O, P-C, C-C, C-H, and C-Cl bonds.
The bond angles around the phosphorus center and within the aromatic rings.
The dihedral angles, which describe the orientation of the two p-chlorophenyl rings with respect to each other and the phosphinic acid moiety.
The intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the phosphinic acid group, which can lead to the formation of dimers or more extended supramolecular structures.
The crystallographic data, typically presented in a Crystallographic Information File (CIF), would provide an unambiguous confirmation of the molecular structure. Despite the power of this technique, publicly available single-crystal X-ray diffraction data for Phosphinic acid, bis(p-chlorophenyl)- was not identified in the conducted search.
| Crystallographic Parameter | Value |
|---|---|
| Crystal System | [Data not available] |
| Space Group | [Data not available] |
| Unit Cell Dimensions | [Data not available] |
| Bond Lengths (Selected) | [Data not available] |
| Bond Angles (Selected) | [Data not available] |
Computational and Theoretical Studies on Phosphinic Acid, Bis P Chlorophenyl
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods solve approximations of the Schrödinger equation to provide insights into molecular orbitals, charge distribution, and energetic stability.
Density Functional Theory (DFT) for Molecular Geometries and Energetics
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. For a molecule like bis(p-chlorophenyl)phosphinic acid, DFT calculations would be employed to determine its most stable three-dimensional structure (optimized geometry).
These calculations would yield key geometric parameters such as:
Bond lengths: The distances between the phosphorus atom and the oxygen, hydroxyl, and carbon atoms of the phenyl rings.
Bond angles: The angles formed by atoms, such as the O-P-O and C-P-C angles, which define the molecule's shape.
Dihedral angles: The rotational angles between the two p-chlorophenyl rings, which would describe their orientation relative to each other.
For example, studies on the related diphenylphosphinic acid have utilized DFT to optimize molecular geometries and have found good agreement with experimental data from X-ray crystallography. iucr.orgnih.gov Energetic properties, such as the total energy of the molecule, would also be calculated, providing a measure of its stability.
Table 1: Representative Calculated Geometric Parameters for Diarylphosphinic Acids (Hypothetical Data for bis(p-chlorophenyl)phosphinic acid) No specific data is available for bis(p-chlorophenyl)phosphinic acid. The table below is a representation of the type of data that would be generated from DFT calculations.
| Parameter | Calculated Value |
|---|---|
| P=O Bond Length (Å) | ~1.48 |
| P-OH Bond Length (Å) | ~1.55 |
| P-C Bond Length (Å) | ~1.80 |
| O=P-OH Bond Angle (°) | ~115 |
| C-P-C Bond Angle (°) | ~105 |
Ab Initio Calculations for High-Accuracy Electronic Properties
Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more intensive than DFT, they can provide highly accurate electronic properties. For bis(p-chlorophenyl)phosphinic acid, these calculations would be used to determine:
Ionization Potential: The energy required to remove an electron.
Electron Affinity: The energy released when an electron is added.
Molecular Orbitals: The distribution and energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy gap between HOMO and LUMO indicates the molecule's electronic stability and susceptibility to electronic excitation.
Molecular Dynamics Simulations for Conformational Landscape Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.netnih.gov For a flexible molecule like bis(p-chlorophenyl)phosphinic acid, which has rotational freedom around the P-C bonds, MD simulations would be invaluable for exploring its conformational landscape.
An MD simulation would involve:
Defining a force field, which is a set of parameters that describe the potential energy of the system.
Simulating the movement of the atoms over a period of time at a given temperature and pressure.
Analyzing the trajectory of the simulation to identify the most stable conformations and the energy barriers between them.
This analysis would reveal the preferred spatial arrangements of the two p-chlorophenyl rings and how they might change in different environments, such as in a solvent or interacting with other molecules.
Prediction of Spectroscopic Signatures and Reaction Pathways through Computational Modeling
Computational modeling is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data for validation. For bis(p-chlorophenyl)phosphinic acid, theoretical calculations could predict:
Infrared (IR) spectra: By calculating the vibrational frequencies of the molecule, the characteristic peaks in an IR spectrum can be predicted. This would help in identifying the vibrational modes associated with the P=O, P-OH, and C-Cl bonds.
Nuclear Magnetic Resonance (NMR) spectra: Theoretical calculations can predict the chemical shifts of the phosphorus-31, carbon-13, and proton nuclei, aiding in the interpretation of experimental NMR data. nih.gov
Furthermore, computational modeling can be used to explore potential reaction pathways. For instance, the mechanism of esterification or other reactions involving the phosphinic acid group could be investigated by calculating the energies of transition states and intermediates. rsc.org
In Silico Exploration of Structure-Reactivity Relationships
In silico studies, which are conducted via computer simulation, can establish relationships between the structure of a molecule and its reactivity. For bis(p-chlorophenyl)phosphinic acid, this would involve:
Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with other reagents.
Quantitative Structure-Activity Relationship (QSAR) models: If a series of related diarylphosphinic acids were studied, QSAR models could be developed to correlate specific structural features (like the presence and position of the chloro-substituents) with their reactivity or biological activity.
Applications of Phosphinic Acid, Bis P Chlorophenyl in Non Biological Catalysis
Role as a Ligand in Homogeneous Catalytic Systems
In homogeneous catalysis, where the catalyst and reactants are in the same phase, the design of ligands is crucial for controlling the activity and selectivity of metal-based catalysts. Phosphinic acid, bis(p-chlorophenyl)- can, in its deprotonated form, act as a phosphinite ligand, coordinating to metal centers through its phosphorus and oxygen atoms.
Transition Metal-Catalyzed Organic Reactions
The application of bis(p-chlorophenyl)phosphinic acid as a ligand in transition metal-catalyzed reactions is an area of active exploration. The electronic effects of the two p-chlorophenyl substituents can influence the electron density at the phosphorus atom, thereby modulating the catalytic activity of the metal center to which it is coordinated. While specific, comprehensive studies on bis(p-chlorophenyl)phosphinic acid are limited, the broader class of phosphinic acids and their derivatives have been investigated as ligands for various transition metals.
The general reactivity of phosphine (B1218219) ligands is crucial in many catalytic cycles, such as in palladium-catalyzed cross-coupling reactions. The phosphine ligand's ability to donate electrons to the metal center facilitates key steps like oxidative addition and reductive elimination. The specific electronic and steric profile of bis(p-chlorophenyl)phosphinic acid would theoretically influence these processes.
Table 1: Potential Transition Metals for Catalysis with Bis(p-chlorophenyl)phosphinic Acid Ligand
| Transition Metal | Potential Catalytic Reactions | Rationale |
| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) | Phosphine ligands are well-established in palladium catalysis. |
| Rhodium (Rh) | Hydroformylation, hydrogenation | Rhodium complexes with phosphorus ligands are known catalysts for these transformations. |
| Gold (Au) | Hydroamination, hydroarylation | Gold catalysis often employs phosphine ligands to activate alkynes and allenes. |
| Platinum (Pt) | Hydrosilylation, hydroformylation | Platinum-phosphine complexes are effective catalysts for various addition reactions. |
Organocatalytic Applications
The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. While there is a lack of specific reports on the use of Phosphinic acid, bis(p-chlorophenyl)- as a primary organocatalyst, its acidic nature, due to the phosphinic acid moiety, suggests potential for use in acid-catalyzed reactions. Furthermore, its derivatives could be designed to incorporate other functional groups, leading to bifunctional catalysts.
Integration into Heterogeneous Catalysts and Surfaces
Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling. Phosphinic acid, bis(p-chlorophenyl)- can be integrated into heterogeneous systems through several approaches. One method involves the immobilization of the compound onto a solid support, such as silica, alumina, or a polymer resin. This can be achieved by forming covalent bonds between the phosphinic acid group or the chlorophenyl rings and the support material.
Another approach is the use of the compound as a building block in the synthesis of metal-organic frameworks (MOFs) or coordination polymers. In such materials, the phosphinate group could act as a linker, connecting metal nodes to form a porous, crystalline structure with potential catalytic sites.
Table 2: Potential Supports for Immobilization of Bis(p-chlorophenyl)phosphinic Acid
| Support Material | Immobilization Strategy | Potential Advantages |
| Silica (SiO₂) | Covalent attachment via surface hydroxyl groups. | High surface area, thermal and mechanical stability. |
| Alumina (Al₂O₃) | Similar to silica, utilizing surface hydroxyls. | Good thermal stability and tunable porosity. |
| Polystyrene | Functionalization of the polymer backbone. | Versatility in functional group introduction. |
| Metal-Organic Frameworks (MOFs) | Incorporation as a linker during synthesis. | High porosity, tunable structure, and active metal sites. |
Mechanistic Insights into Catalytic Cycles Involving Bis(p-chlorophenyl)phosphinic Acid Derived Systems
Understanding the mechanism of a catalytic reaction is fundamental to optimizing its efficiency and selectivity. For catalytic systems involving bis(p-chlorophenyl)phosphinic acid, mechanistic studies would focus on several key aspects. In transition metal catalysis, this would involve investigating the coordination of the ligand to the metal center, the electronic and steric effects of the ligand on the elementary steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination), and the stability of the catalytic species.
For instance, in a hypothetical palladium-catalyzed cross-coupling reaction, the coordination of the bis(p-chlorophenyl)phosphinate ligand would influence the electron density and coordination geometry of the palladium center. Spectroscopic techniques such as NMR and X-ray crystallography would be invaluable in characterizing the catalyst-ligand complexes and any intermediates in the catalytic cycle. Computational studies, such as Density Functional Theory (DFT), could also provide insights into the reaction pathways and transition states.
While detailed mechanistic studies specifically on bis(p--chlorophenyl)phosphinic acid in catalysis are yet to be widely published, the general principles of catalysis involving related phosphine and phosphinate ligands provide a solid foundation for future investigations. The continued exploration of this compound's catalytic capabilities holds promise for the development of novel and efficient catalytic systems.
Phosphinic Acid, Bis P Chlorophenyl in Advanced Materials Science Non Biological Applications
Incorporation into Polymer Architectures for Enhanced Performance
Synthesis of Specialty Polymers and Copolymers
There is a notable lack of specific studies detailing the synthesis of specialty polymers and copolymers directly from Phosphinic acid, bis(p-chlorophenyl)-. The synthesis of phosphorus-containing polymers is an active area of research, but it often involves other, more reactive or more readily available monomers. For instance, research has been successfully conducted on the synthesis of poly(arylene ether)s using bis(4-fluorophenyl)phosphinic acid , a structurally similar compound. In these cases, the fluorine atoms are more susceptible to nucleophilic substitution, facilitating polymerization with bisphenol monomers to create high-performance polymers with desirable thermal properties.
General methodologies for immobilizing phosphinic acid functionalities on polymer supports do exist, such as the modification of pre-existing polymers like polystyrene via Friedel-Crafts reactions. However, specific examples and detailed research findings of these methods being applied to create polymers from Phosphinic acid, bis(p-chlorophenyl)- are not documented in the reviewed literature.
Functional Materials with Tailored Properties
The chemical structure of Phosphinic acid, bis(p-chlorophenyl)-, which contains both phosphorus and chlorine atoms, strongly suggests its potential application as a flame retardant. Chlorinated organophosphorus compounds are known to impart flame retardancy to polymers through both gas-phase and condensed-phase mechanisms. In the gas phase, the release of chlorine radicals can interrupt the exothermic processes of combustion. In the condensed phase, the phosphorus moiety can promote the formation of a protective char layer, insulating the polymer from heat.
Despite this strong theoretical potential, specific studies quantifying the flame-retardant efficacy of Phosphinic acid, bis(p-chlorophenyl)- in various polymer matrices are not available. Research on related compounds, such as bis(p-chlorophenyl)phenylphosphine oxide , mentions their use in the manufacture of flame retardants and plastics, lending indirect support to the likely application area for the phosphinic acid itself.
Role in Supramolecular Assembly and Self-Assembled Systems
There is no available research that specifically investigates the role of Phosphinic acid, bis(p-chlorophenyl)- in supramolecular assembly or the formation of self-assembled systems. This field of study more commonly features phosphonic acids, which are well-known for their ability to form robust, ordered self-assembled monolayers (SAMs) on various metal oxide surfaces. The stability of these phosphonic acid-based SAMs makes them attractive for modifying surface properties. While the phosphinic acid group has the potential to engage in similar interactions, the self-assembly behavior of the bis(p-chlorophenyl) variant has not been a subject of published research.
Applications in Functional Coatings and Surface Modification
Specific applications of Phosphinic acid, bis(p-chlorophenyl)- in functional coatings or for surface modification are not documented in the scientific literature. Again, research in this area is more mature for phosphonic acids, which have been used to modify the surfaces of conductive metal oxides to tune their electronic properties for use in devices like solar cells. The applicability of the subject compound for such purposes remains unexplored in available studies.
Future Research Directions and Emerging Paradigms for Phosphinic Acid, Bis P Chlorophenyl
Unexplored Synthetic Routes and Green Chemistry Advancements
The development of novel, efficient, and environmentally benign synthetic methods for phosphinic acids and their derivatives is a primary focus of future research. While traditional methods exist, they often involve harsh reagents and produce significant waste. researchgate.net The future lies in exploring innovative synthetic strategies and embracing the principles of green chemistry.
Key Research Thrusts:
Catalytic P-C Bond Formation: A significant area for exploration is the development of novel catalytic systems for the direct formation of the phosphorus-carbon bonds in bis(p-chlorophenyl)phosphinic acid. This could involve palladium-catalyzed cross-coupling reactions or other transition-metal-catalyzed processes that offer milder reaction conditions and higher atom economy compared to traditional Friedel-Crafts or Grignard-based methods.
Mild "Arbuzov-type" Reactions: Adapting methodologies for phosphinic acid synthesis from alkyl halides under very mild conditions presents a promising avenue. kent.ac.uk Research could focus on developing reactions that avoid harsh conditions and utilize more accessible starting materials.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has shown potential for accelerating reactions and improving yields in the synthesis of phosphinates. researchgate.net Future studies should investigate the application of this technology to the synthesis of bis(p-chlorophenyl)phosphinic acid, potentially reducing reaction times and energy consumption.
Biosynthesis and Enzymatic Routes: While the natural biosynthesis of compounds with C-P-C bonds is known, harnessing enzymatic processes for the synthesis of specific organophosphorus compounds like bis(p-chlorophenyl)phosphinic acid is a largely unexplored frontier. nih.gov Research into engineered enzymes or whole-cell biocatalysts could lead to highly selective and sustainable production methods.
Green Chemistry Approaches:
The integration of green chemistry principles is crucial for the future synthesis of this compound. sciencedaily.com This includes the use of safer solvents, renewable starting materials, and developing processes that minimize waste and energy usage.
| Synthetic Approach | Potential Advantages | Research Focus |
| Transition-Metal Catalysis | High selectivity, mild conditions, functional group tolerance. | Development of novel catalysts, optimization of reaction parameters. |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. researchgate.net | Adaptation of existing protocols, solvent-free conditions. |
| Biocatalysis | High enantioselectivity, aqueous reaction conditions, sustainability. | Enzyme discovery and engineering, pathway elucidation. nih.gov |
| Flow Chemistry | Improved safety, scalability, and process control. | Reactor design, integration with in-line analysis. |
Novel Catalytic Applications and Materials Science Innovations
The unique electronic and structural properties of bis(p-chlorophenyl)phosphinic acid make it an intriguing candidate for applications in catalysis and materials science. Future research will likely focus on leveraging these properties to create novel functional materials and catalytic systems.
Emerging Catalytic Roles:
Homogeneous Catalysis: As a ligand, the phosphinic acid moiety can coordinate with metal centers to form catalysts for a variety of organic transformations. mdpi.com Research could explore its use in reactions such as C-H functionalization, cross-coupling, and asymmetric synthesis. The electron-withdrawing nature of the p-chlorophenyl groups could modulate the catalytic activity of the metal center in unique ways.
Organocatalysis: The acidic nature of the P-OH group suggests potential applications in organocatalysis, for instance, in activating substrates for nucleophilic attack or in Brønsted acid catalysis.
Innovations in Materials Science:
Polymer and Material Synthesis: The compound could serve as a monomer or a functional additive in polymer synthesis. Its incorporation could enhance thermal stability, flame retardancy, or introduce specific recognition sites into the polymer matrix. Research into its use in creating novel poly(silyl ethers) through hydrosilylation polymerization is one potential direction. researchgate.net
Nanomaterials and Surface Functionalization: The phosphinic acid group is an excellent anchor for binding to metal oxide surfaces. This opens up possibilities for functionalizing nanoparticles, creating hybrid organic-inorganic materials with tailored properties for applications in sensing, catalysis, or biomedical imaging. mdpi.com
Porous Materials: There is potential to use bis(p-chlorophenyl)phosphinic acid or its derivatives as building blocks for metal-organic frameworks (MOFs) or porous carbons. mdpi.commdpi.com Such materials could have applications in gas storage, separation, and catalysis.
Integration of Machine Learning and Artificial Intelligence in Compound Design and Discovery
The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of new molecules. nih.gov For bis(p-chlorophenyl)phosphinic acid, these computational tools can accelerate the exploration of its chemical space and predict its properties and potential applications.
Predictive Modeling: ML algorithms can be trained on existing data to predict the physicochemical properties, biological activity, and toxicity of novel derivatives of bis(p-chlorophenyl)phosphinic acid. researchgate.net This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and testing. nih.gov
Generative Models: AI, particularly generative adversarial networks (GANs) and other deep learning models, can design entirely new molecules with desired properties. nih.govyoutube.com By defining specific target properties (e.g., high catalytic activity, specific binding affinity), generative models can propose novel phosphinic acid derivatives that chemists can then synthesize.
Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and even devise complete synthetic routes. rsc.org This can significantly aid in exploring the "unexplored synthetic routes" mentioned in section 9.1, suggesting novel disconnections and reaction conditions. eurekalert.org
Data Mining and Knowledge Extraction: AI can analyze vast amounts of scientific literature and patent databases to identify trends, undiscovered correlations, and potential new applications for phosphinic acid compounds that may have been overlooked by human researchers. helmholtz-hips.de
| AI/ML Application | Objective | Potential Impact |
| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity or material properties of derivatives. | Faster identification of lead compounds for specific applications. |
| Generative Models (e.g., GANs) | Design novel phosphinic acid structures with optimized properties. nih.gov | Discovery of innovative materials and catalysts beyond chemical intuition. |
| Retrosynthesis Prediction | Propose efficient and novel synthetic pathways. | Accelerate the synthesis of new derivatives and reduce development costs. rsc.org |
| Natural Language Processing (NLP) | Extract insights from unstructured text in scientific literature. helmholtz-hips.de | Uncover hidden relationships and inspire new research directions. |
Interdisciplinary Research Foci for Bis(p-chlorophenyl)phosphinic Acid
The future of research on bis(p-chlorophenyl)phosphinic acid lies in its application to solve complex problems at the interface of chemistry, biology, medicine, and environmental science. Its structural features suggest a range of potential interdisciplinary applications that are currently underexplored.
Potential Interdisciplinary Applications:
Medicinal Chemistry and Drug Discovery: Phosphinic acids are known to be effective mimics of carboxylic acids and tetrahedral transition states in enzymatic reactions. researchgate.net This makes bis(p-chlorophenyl)phosphinic acid and its derivatives potential scaffolds for the design of enzyme inhibitors. ontosight.ai Future research could focus on designing inhibitors for metalloproteases or other enzymes implicated in disease. The lipophilicity conferred by the chlorophenyl groups could influence cell permeability and target engagement. ontosight.ai
Chemical Biology: As probes to study biological systems. For example, derivatives could be synthesized with fluorescent tags or reactive handles to identify and study the function of specific proteins or enzymes.
Environmental Remediation: The ability of phosphinic acids to bind to metals could be exploited for the development of novel chelating agents for the removal of heavy metal pollutants from water. Research could focus on immobilizing the compound on solid supports to create reusable sorbent materials.
Agrochemicals: While many organophosphorus compounds have applications as herbicides or pesticides, the specific biological activities of bis(p-chlorophenyl)phosphinic acid in this domain are not well-defined. Interdisciplinary research involving chemists and plant scientists could explore its potential, while also carefully assessing its environmental impact and degradation pathways.
Q & A
Q. Table 1: Comparative Inhibitory Activity of Phosphinic Acid Derivatives
| Compound | Target Enzyme | Ki/IC | Key Interactions | Reference |
|---|---|---|---|---|
| Bis(aminomethyl)phosphinic | S. pasteurii urease | 108 nM | Ni coordination | |
| N-protected bis(α-aminoalkyl) | HIV-1 protease | 0.8 µM | Hydrophobic active site |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
